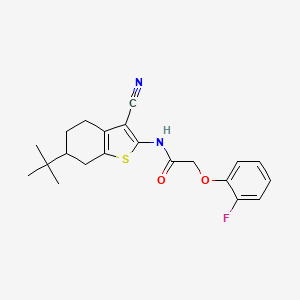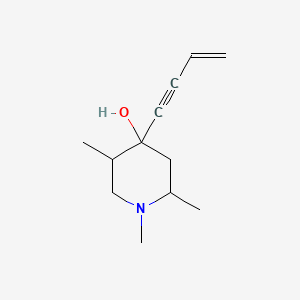
N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a complex organic compound that features a pyrazole ring substituted with three methyl groups, a benzodioxine moiety, and a sulfonamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the benzodioxine moiety and the sulfonamide group. Common reagents used in these reactions include methylating agents, sulfonyl chlorides, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Análisis De Reacciones Químicas
Types of Reactions
N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the pyrazole or benzodioxine moieties.
Aplicaciones Científicas De Investigación
N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or pharmaceuticals.
Biology: The compound’s unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an enzyme inhibitor or receptor modulator, depending on its interaction with specific molecular targets.
Industry: The compound may find use in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves its interaction with molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the pyrazole and benzodioxine moieties may interact with hydrophobic pockets or other binding sites. These interactions can modulate the activity of the target, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include:
- N-(1,3,5-trimethyl-1H-pyrazol-4-yl)methylcyclopropanamine
- N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine oxalate hydrate
- N-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanesulphonamide
Uniqueness
N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is unique due to the presence of both the benzodioxine and sulfonamide groups, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in similar compounds, making it a valuable target for further research and development.
Propiedades
Fórmula molecular |
C14H17N3O4S |
|---|---|
Peso molecular |
323.37 g/mol |
Nombre IUPAC |
N-(1,3,5-trimethylpyrazol-4-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
InChI |
InChI=1S/C14H17N3O4S/c1-9-14(10(2)17(3)15-9)16-22(18,19)11-4-5-12-13(8-11)21-7-6-20-12/h4-5,8,16H,6-7H2,1-3H3 |
Clave InChI |
LMDSSLFOHMBAEK-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NN1C)C)NS(=O)(=O)C2=CC3=C(C=C2)OCCO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-methoxyphenyl)-7-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one](/img/structure/B11075538.png)
![4-[Methyl(phenylsulfonyl)amino]-3-phenylbutanoic acid](/img/structure/B11075539.png)
![12-oxa-1,3,10-triazapentacyclo[11.7.1.02,11.04,9.017,21]henicosa-2,4,6,8,10,13,15,17(21)-octaene](/img/structure/B11075540.png)
![Cyclopentanecarboxylic acid, 3-[[(2-aminophenyl)amino]carbonyl]-1,2,2-trimethyl-](/img/structure/B11075546.png)

![1-(4-Chlorophenyl)-3-[3-(4-phenylpiperazin-1-yl)propyl]thiourea](/img/structure/B11075573.png)

![7-(diethylamino)-3,5-dimethyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B11075588.png)
![5-(3-Methoxyphenyl)-7-(4-methylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B11075589.png)
![3,5-bis[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-4H-1,2,4-triazol-4-amine](/img/structure/B11075591.png)
![4-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B11075595.png)
![2,2,2-Trifluoroethyl 2-[(1-phenylethyl)carbamoyl]cyclohexanecarboxylate](/img/structure/B11075602.png)

![5,5-dimethyl-6,17-dithia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12-pentaen-15-one](/img/structure/B11075608.png)
